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Introduction

Eliapixant (BAY 1817080) is a potent and selective antagonist of the P2X3 purinergic receptor.
[1][2][3] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory
nerve fibers and are implicated in the pathophysiology of various conditions characterized by
neuronal hypersensitization, such as refractory chronic cough, endometriosis, and neuropathic
pain.[3][4] This technical guide provides an in-depth overview of the binding affinity of
Eliapixant to purinergic receptors, detailing the quantitative data, experimental methodologies,
and relevant signaling pathways. The development program for Eliapixant was discontinued
by Bayer due to the overall risk-benefit assessment.

Quantitative Binding Affinity Data

Eliapixant demonstrates high affinity for the human P2X3 receptor and significant selectivity
over the P2X2/3 receptor subtype. This selectivity is a key attribute, as the blockade of P2X2/3
receptors is associated with taste-related side effects, such as dysgeusia. The inhibitory
potency of Eliapixant has been determined using various in vitro assays, with the half-maximal
inhibitory concentration (IC50) values summarized in the table below.
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Receptor . .
Assay Type Species Agonist IC50 (nM) Reference
Subtype
Calcium Flux
P2X3 Human a,p-meATP 8
(FLIPR)
Calcium Flux
P2X2/3 Human a,p-meATP 163
(FLIPR)
Electrophysio
P2X3 Human a,p-meATP 10
logy
Electrophysio
P2X2/3 I Human a,B-meATP 129
0gy

FLIPR: Fluorescence Imaging Plate Reader. a,3-meATP is a stable analog of ATP.

Signaling Pathways and Mechanism of Action

P2X3 receptors are ligand-gated ion channels that open in response to the binding of
extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3
receptors by ATP, often released from surrounding cells during injury or inflammation, leads to
an influx of cations (primarily Ca2+ and Na+). This influx causes membrane depolarization and
the initiation of an action potential, which is transmitted to the central nervous system and
perceived as pain or irritation. Eliapixant, as a selective antagonist, binds to the P2X3 receptor
and prevents ATP from binding, thereby inhibiting channel opening and subsequent neuronal
signaling.
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P2X3 receptor signaling pathway and inhibition by Eliapixant.

Experimental Protocols

The binding affinity and functional antagonism of Eliapixant at P2X3 receptors have been
characterized primarily through calcium flux assays and electrophysiological recordings.

Calcium Flux Assay (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentration in
response to receptor activation.

Principle: Cells expressing the target receptor (e.g., human P2X3 or P2X2/3) are loaded with a
calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the influx of
extracellular calcium increases the fluorescence of the dye. An antagonist will inhibit this
agonist-induced fluorescence increase in a concentration-dependent manner.

Methodology:

e Cell Culture: Recombinant cell lines (e.g., 1321N1 or HEK T-REX) stably expressing human
P2X3 or P2X2/3 receptors are cultured in appropriate media.

e Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

e Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer
solution and incubated to allow for dye uptake and de-esterification.

o Compound Addition: Various concentrations of Eliapixant or vehicle are added to the wells
and pre-incubated.

¢ Agonist Stimulation and Measurement: An agonist, such as a,3-meATP, is added to the wells
to stimulate the receptors. The fluorescence intensity is measured immediately and over time
using a Fluorescence Imaging Plate Reader (FLIPR).

o Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to
the control (agonist alone) to determine the percent inhibition. IC50 values are calculated by
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fitting the concentration-response data to a sigmoidal dose-response curve.
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Workflow for a calcium flux (FLIPR) assay.

Electrophysiology Assay (Patch Clamp)

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a
single cell expressing the receptor of interest. This allows for the measurement of the ion
currents flowing through the channels in response to agonist application. An antagonist's effect
is quantified by the reduction in the agonist-evoked current.

Methodology:

Cell Preparation: Cells expressing the target receptors are prepared for recording. This can
include recombinant cell lines or primary neurons like dorsal root ganglion (DRG) neurons.

o Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single
cell. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

e Agonist Application: An agonist (e.g., a,3-meATP) is applied to the cell to evoke an inward
current mediated by the P2X receptors.

o Antagonist Application: After a baseline response is established, the agonist is co-applied
with varying concentrations of Eliapixant.

o Data Acquisition and Analysis: The peak amplitude of the inward current is measured in the
absence and presence of the antagonist. The percentage of inhibition is calculated, and
concentration-response curves are generated to determine the IC50 value.

Conclusion

Eliapixant is a highly potent and selective antagonist of the P2X3 receptor, as demonstrated
by robust in vitro pharmacological data. Its high affinity for the P2X3 homotrimer over the
P2X2/3 heterotrimer underscores its targeted mechanism of action, which was aimed at
providing therapeutic benefit while minimizing taste-related adverse effects. The experimental
protocols described herein, particularly calcium flux and electrophysiology assays, have been
pivotal in characterizing the binding and functional activity of Eliapixant and remain standard
methods in the field of purinergic receptor drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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